Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-ethyl-5-methyl-3-thiophenecarboxylate
Description
Properties
CAS No. |
53976-18-4 |
|---|---|
Molecular Formula |
C21H27NO6S2 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H27NO6S2/c1-6-17-15(5)29-20(19(17)21(24)28-8-3)22(13-18(23)27-7-2)30(25,26)16-11-9-14(4)10-12-16/h9-12H,6-8,13H2,1-5H3 |
InChI Key |
ILWDMIHFJDAEJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)N(CC(=O)OCC)S(=O)(=O)C2=CC=C(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiophene Core
- The thiophene ring is synthesized via classical methods such as the Gewald reaction or other cyclization strategies involving α-haloketones and sulfur sources.
- Substituents at the 4-ethyl and 5-methyl positions are introduced either by using appropriately substituted starting materials or by regioselective alkylation after ring formation.
Introduction of the Carboxylate Group
- The ethyl carboxylate group at the 3-position is typically introduced by esterification of the corresponding thiophene-3-carboxylic acid or by direct incorporation during ring synthesis.
- Esterification is commonly performed using ethanol and acid catalysts or via acid chloride intermediates.
Attachment of the Sulfonamide Moiety
- The sulfonamide group bearing the 4-methylphenylsulfonyl substituent is introduced via nucleophilic substitution .
- This involves reacting the thiophene amine intermediate with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
- The sulfonamide nitrogen is further alkylated with 2-ethoxy-2-oxoethyl groups through nucleophilic substitution or amidation reactions, often using ethyl bromoacetate or similar reagents.
Final Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques such as column chromatography.
- Characterization is performed using NMR, IR, MS, and elemental analysis to confirm the structure and purity.
Detailed Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Thiophene ring synthesis | α-Haloketone + sulfur source, base | Formation of substituted thiophene core |
| 2 | Alkylation/Substitution | Alkyl halides (ethyl/methyl), base | Introduction of 4-ethyl and 5-methyl groups |
| 3 | Esterification | Ethanol, acid catalyst or acid chloride | Formation of ethyl ester at 3-position |
| 4 | Sulfonamide formation | 4-Methylbenzenesulfonyl chloride, base | Attachment of sulfonyl group to amino function |
| 5 | N-alkylation with ethoxy-oxoethyl | Ethyl bromoacetate or equivalent, base | Introduction of 2-ethoxy-2-oxoethyl substituent |
| 6 | Purification | Recrystallization, chromatography | Isolation of pure target compound |
Research Findings and Optimization
- Yield Optimization: Reaction conditions such as temperature, solvent choice (e.g., dichloromethane, THF), and base (e.g., triethylamine, pyridine) are optimized to maximize yield and minimize side reactions.
- Continuous Flow Synthesis: Industrial scale-up may employ continuous flow reactors to improve reproducibility and control over reaction parameters, enhancing purity and throughput.
- Reaction Monitoring: Techniques like TLC, HPLC, and in situ IR spectroscopy are used to monitor reaction progress and optimize reaction times.
- Safety Considerations: Handling of sulfonyl chlorides and alkylating agents requires anhydrous conditions and inert atmosphere to prevent hydrolysis and side reactions.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Differences in Preparation |
|---|---|---|---|
| Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-ethyl-5-methyl-3-thiophenecarboxylate | 53976-18-4 | C21H27NO6S2 | Multi-step synthesis with sulfonamide and ester groups |
| Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-phenyl-3-thiophenecarboxylate | 53976-19-5 | C25H27NO6S2 | Similar route but with phenyl substitution at 4-position |
| Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4,5-dimethyl-3-thiophenecarboxylate | 53976-16-2 | C20H25NO6S2 | Dimethyl substitution requires modified alkylation steps |
These variations require tailored synthetic strategies to accommodate different substituents and functional groups.
Chemical Reactions Analysis
Catalytic Hydrogenation of Methamphetamine
Propylhexedrine is synthesized by hydrogenating methamphetamine's aromatic ring under high-pressure conditions. This method replaces the phenyl group with a cyclohexyl moiety.
| Reaction | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| C₆H₅ → C₆H₁₁ | Adams' catalyst (PtO₂) | H₂ gas, 50–100 psi, 25–50°C | 70–85% |
Reductive Amination of Cyclohexylacetone
Cyclohexylacetone undergoes reductive amination with methylamine in the presence of an aluminum-mercury amalgam:
| Reactants | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Cyclohexylacetone + methylamine | Al-Hg amalgam, H₂O/EtOH, reflux | Racemic propylhexedrine | Forms (±)-propylhexedrine; requires resolution for enantiopure (+)-form |
Industrial-Scale Production
Industrial synthesis employs palladium or platinum catalysts under optimized hydrogenation conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd/C or Pt/C |
| Pressure | 10–15 bar H₂ |
| Temperature | 80–100°C |
| Purity | >95% (racemic) |
Oxidation Reactions
Propylhexedrine undergoes oxidation at the cyclohexyl or amine groups under controlled conditions:
Cyclohexyl Ring Oxidation
| Oxidizing Agent | Product | Conditions | Mechanism |
|---|---|---|---|
| KMnO₄ (acidic) | Cyclohexanecarboxylic acid | H₂SO₄, 80°C | C–H bond oxidation to carboxyl |
| CrO₃ | Cyclohexyl ketone derivatives | Acetic acid, 25°C | Selective C–H abstraction |
Amine Oxidation
| Reagent | Product | Outcome |
|---|---|---|
| H₂O₂ | N-Oxide derivatives | Forms polar metabolites |
Reduction of Propylhexedrine Derivatives
Though propylhexedrine itself is stable to reduction, its intermediates (e.g., imines) are reduced:
| Substrate | Reducing Agent | Product |
|---|---|---|
| Propylhexedrine imine | NaBH₄ or LiAlH₄ | Secondary amine (unchanged) |
N-Substitution Reactions
The methylamino group reacts with electrophiles:
| Reagent | Product | Application |
|---|---|---|
| Acetyl chloride | N-Acetylpropylhexedrine | Derivative for analytical studies |
| Alkyl halides | Quaternary ammonium salts | Surfactant precursors |
Hydrolysis
Propylhexedrine resists hydrolysis under ambient conditions but degrades in strong acids/bases:
| Condition | Degradation Pathway |
|---|---|
| 6M HCl, reflux | Cleavage to cyclohexylethylamine |
| 1M NaOH, 60°C | Partial racemization |
Thermal Stability
| Temperature | Observation |
|---|---|
| >150°C | Decomposition to aromatic byproducts |
Analytical Differentiation
Propylhexedrine’s structural similarity to phenethylamines necessitates advanced chromatography for identification:
| Technique | Parameters | Outcome |
|---|---|---|
| LC-HRMS (YMC Triart PFP column) | 42–54% CH₃OH gradient, 20°C | Retention time: 22.5 min (±0.5 min) |
| ESI-HRMS | Spray voltage: 3.5 kV, capillary temp: 300°C | m/z 156.175 [M+H]⁺ |
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves multiple steps:
- Formation of the thiophene ring.
- Introduction of ethyl and methyl groups.
- Attachment of sulfonyl and ethoxy-oxoethyl groups.
These steps require specific reaction conditions, such as temperature, solvents, and catalysts, optimized for high yields and purity. Industrial production may utilize continuous flow reactors and automated synthesis equipment to ensure consistency and quality.
Chemistry
Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-ethyl-5-methyl-3-thiophenecarboxylate serves as a valuable building block in organic synthesis. Its unique structure allows researchers to explore new chemical reactions and mechanisms, facilitating the development of more complex molecules.
Biology
The compound exhibits potential biological activity, making it a candidate for studies on enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into biochemical processes.
Medicine
Research into the pharmacological properties of this compound may reveal therapeutic applications:
- Anti-inflammatory : Potential to reduce inflammation.
- Anticancer : Investigated for cytotoxic effects against various cancer cell lines.
- Antimicrobial : Exhibits activity against certain bacterial strains.
Industry
Due to its stability and reactivity, this compound is useful in developing new materials and coatings. Its applications in industrial settings are expanding as researchers explore its properties further.
Anticancer Screening
A study evaluated thiophene derivatives for anticancer properties using various cancer cell lines. Modifications to the thiophene ring significantly improved cytotoxicity against breast and colon cancer cells, indicating the potential of this compound in cancer treatment.
Antibacterial Testing
A comparative study assessed the antibacterial efficacy of thiophene derivatives against E. coli and S. aureus. Some derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics, highlighting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism by which Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-ethyl-5-methyl-3-thiophenecarboxylate exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in these interactions can vary, but they often include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of Key Thiophene Derivatives
Key Differences:
Sulfonamide vs. Carbonyl Groups : The target compound’s sulfonamide group ((4-methylphenyl)sulfonyl) is a strong electron-withdrawing group, enhancing stability and acidity compared to carbonyl-containing analogs (e.g., ’s 2-chlorophenyl carbonyl derivative). This may influence binding affinity in biological systems .
Synthetic Flexibility: Unlike bromo- or cyano-substituted thiophenes (), the target compound’s sulfonamide group allows for further functionalization via nucleophilic substitution or coupling reactions .
Spectral and Physicochemical Data
Table 2: NMR Chemical Shift Comparison (δ, ppm)
Key Findings:
Biological Activity
Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-ethyl-5-methyl-3-thiophenecarboxylate is a complex thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiophene compounds are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article reviews the biological activity of this particular compound, drawing on various studies and findings from the literature.
Chemical Structure and Properties
The compound features a thiophene ring, which is a five-membered heterocyclic structure containing sulfur. The presence of various functional groups such as ethoxy, sulfonamide, and carboxylate enhances its biological potential.
Biological Activities
Research indicates that thiophene derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Thiophene derivatives have shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that compounds with thiophene moieties can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins .
- Antibacterial Properties : The compound's structure suggests potential antibacterial activity. Thiophene derivatives have been tested against various bacterial strains, showing significant inhibition of growth. For instance, compounds similar to this compound have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria using disc diffusion methods .
- Anti-inflammatory Effects : Several studies highlight the anti-inflammatory properties of thiophene derivatives. They may inhibit pro-inflammatory cytokines and reduce inflammation through various signaling pathways, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Key structural elements influencing activity include:
- Substituents on the Thiophene Ring : Variations in substituents can significantly affect the pharmacological profile. For example, the introduction of electron-donating or electron-withdrawing groups can enhance or reduce activity against specific targets .
- Linker Length and Functional Groups : The ethoxy and sulfonamide groups play vital roles in enhancing solubility and bioavailability, which are critical factors for therapeutic efficacy .
Case Studies
- Anticancer Screening : A study evaluated a series of thiophene derivatives for their anticancer properties using various cancer cell lines. The results indicated that certain modifications to the thiophene ring improved cytotoxicity against breast and colon cancer cells significantly .
- Antibacterial Testing : A comparative study assessed the antibacterial efficacy of several thiophene derivatives against E. coli and S. aureus. Results showed that some derivatives exhibited MIC values comparable to standard antibiotics, indicating their potential as new antimicrobial agents .
Data Table: Biological Activities of Thiophene Derivatives
Q & A
Basic Research Questions
Q. What are the established synthesis routes for Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-ethyl-5-methyl-3-thiophenecarboxylate?
- Methodology : The compound can be synthesized via multi-step protocols involving thiophene core formation and sulfonylation. A Gewald reaction (commonly used for 2-aminothiophenes) may serve as the initial step to construct the thiophene backbone, followed by sulfonylation with 4-methylbenzenesulfonyl chloride. Ethyl ester groups are introduced via nucleophilic substitution or esterification .
- Key Reagents : Use of 2-amino-thiophene derivatives, sulfonylating agents (e.g., 4-methylphenylsulfonyl chloride), and ethyl chloroformate for esterification. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
NMR : ¹H/¹³C NMR to confirm substitution patterns, sulfonamide linkage, and ester groups. Aromatic protons (δ 7.2–7.8 ppm) and sulfonyl groups (δ ~3.1 ppm for methyl) are diagnostic .
IR : Peaks at ~1700–1750 cm⁻¹ (ester C=O), ~1350–1450 cm⁻¹ (sulfonamide S=O), and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound?
- Protocols :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of toxic fumes (e.g., during combustion or decomposition) .
- Spill Management : Avoid water contact; use inert adsorbents (e.g., vermiculite) for solid spills. Contaminated materials should be treated as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize the yield of the sulfonylation step in the synthesis?
- Experimental Design :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonyl group reactivity.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation.
- Stoichiometry : Maintain a 1.2:1 molar ratio of sulfonyl chloride to amine to minimize unreacted intermediates .
- Data-Driven Adjustments : Monitor reaction progress via TLC or HPLC. If yield plateaus, consider microwave-assisted synthesis to reduce reaction time .
Q. How should contradictions in spectral data during structural elucidation be resolved?
- Contradiction Analysis :
- Case Example : Discrepancies in NMR integration ratios may arise from rotameric equilibria in sulfonamide groups. Use variable-temperature NMR to stabilize conformers .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to confirm assignments .
- Cross-Validation : Combine LC-MS purity data with elemental analysis to rule out impurities affecting spectral clarity .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives of this compound?
- SAR Workflow :
Derivatization : Modify substituents (e.g., replace ethyl ester with methyl or tert-butyl groups) to assess steric/electronic effects .
Biological Assays : Test derivatives against target enzymes (e.g., kinases) to correlate activity with structural features.
Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding affinities based on sulfonamide and thiophene orientations .
Q. How can thermochemical data improve synthesis scalability?
- Thermodynamic Insights :
- Enthalpy Calculations : Determine sublimation enthalpy (ΔH_sub) to optimize crystallization conditions .
- Process Optimization : Use differential scanning calorimetry (DSC) to identify exothermic/endothermic transitions, ensuring safe scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
